molecular formula C9H14ClNO2 B13455383 O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride

Cat. No.: B13455383
M. Wt: 203.66 g/mol
InChI Key: YPJCOMCSRIRAAQ-UHFFFAOYSA-N
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Description

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in O-alkylation and O-arylation reactions .

Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, aryl chlorides, bromides, and iodides. The reactions are often catalyzed by palladium or other transition metals to achieve high efficiency and selectivity .

Major Products Formed: The major products formed from these reactions include O-alkylated and O-arylated hydroxylamines, which are valuable intermediates in the synthesis of various organic compounds .

Scientific Research Applications

O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of oxime ethers and benzofurans . In industry, it is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride include other O-alkylated and O-arylated hydroxylamines, such as O-methylhydroxylamine and O-ethylhydroxylamine .

Uniqueness: What sets this compound apart from similar compounds is its specific ethoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

O-[(4-ethoxyphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-2-11-9-5-3-8(4-6-9)7-12-10;/h3-6H,2,7,10H2,1H3;1H

InChI Key

YPJCOMCSRIRAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CON.Cl

Origin of Product

United States

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